molecular formula C8H10N6O B3371473 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide CAS No. 7051-65-2

3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide

Cat. No.: B3371473
CAS No.: 7051-65-2
M. Wt: 206.21 g/mol
InChI Key: SWDQJISRLBZBKF-UHFFFAOYSA-N
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Description

3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide is a chemical compound with the molecular formula C8H10N6O and a molecular weight of 206.20 g/mol . This compound is characterized by its purine-based structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide typically involves the reaction of appropriate purine derivatives with propanamide under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk custom synthesis and procurement to meet large-scale demands .

Chemical Reactions Analysis

3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s purine-based structure allows it to interact with enzymes and receptors that recognize purine derivatives. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(6-Imino-6,9-dihydro-3H-purin-9-yl)propanamide can be compared with other purine-based compounds, such as:

    Adenine: A fundamental component of nucleic acids.

    Guanine: Another nucleic acid component with a similar purine structure.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-5(15)1-2-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2H2,(H2,9,15)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDQJISRLBZBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315181
Record name 3-(6-aminopurin-9-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-65-2
Record name NSC292932
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292932
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-aminopurin-9-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 2
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 3
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 4
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 5
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide
Reactant of Route 6
3-(6-imino-6,9-dihydro-3H-purin-9-yl)propanamide

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